molecular formula C9H17NO B1593152 1-Oxa-9-azaspiro[5.5]undecane CAS No. 42578-08-5

1-Oxa-9-azaspiro[5.5]undecane

Cat. No.: B1593152
CAS No.: 42578-08-5
M. Wt: 155.24 g/mol
InChI Key: XYKVTIPFANKIPK-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .

Preparation Methods

The synthesis of 1-Oxa-9-azaspiro[5.5]undecane can be achieved through various synthetic routes. Another approach utilizes the olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive to reproduce . Industrial production methods often rely on optimizing these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.5]undecane undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition leads to the disruption of the bacterial cell wall synthesis, ultimately resulting in the death of the bacteria.

Comparison with Similar Compounds

1-Oxa-9-azaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:

  • 1-Oxa-8-azaspiro[5.5]undecane
  • 9-Oxa-2-azaspiro[5.5]undecane

These compounds share similar spirocyclic frameworks but differ in the position and nature of the heteroatoms within the ring system. The unique combination of oxygen and nitrogen atoms in this compound contributes to its distinct biological activities and chemical properties .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8-11-9(3-1)4-6-10-7-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKVTIPFANKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629278
Record name 1-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42578-08-5
Record name 1-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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